2-Phenylpiperidin-4-OL

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship (SAR)

2-Phenylpiperidin-4-OL (CAS: 850003-14-4) is a substituted piperidine featuring a phenyl group at the 2-position and a hydroxyl group at the 4-position. It is categorized as a heterocyclic organic compound with a molecular weight of 177.25 g/mol and the formula C11H15NO.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 850003-14-4
Cat. No. B1290368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpiperidin-4-OL
CAS850003-14-4
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CNC(CC1O)C2=CC=CC=C2
InChIInChI=1S/C11H15NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2
InChIKeyPGLMKGJYYTZRJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Research Overview: 2-Phenylpiperidin-4-OL (CAS: 850003-14-4)


2-Phenylpiperidin-4-OL (CAS: 850003-14-4) is a substituted piperidine featuring a phenyl group at the 2-position and a hydroxyl group at the 4-position. It is categorized as a heterocyclic organic compound with a molecular weight of 177.25 g/mol and the formula C11H15NO [1]. This compound is primarily utilized as a versatile synthetic building block and scaffold in medicinal chemistry for the development of new pharmaceutical agents and as a research tool in biochemical studies .

Why Direct Substitution of 2-Phenylpiperidin-4-OL with Generic Analogs is Not Advisable


The piperidin-4-ol scaffold is known for its high sensitivity to substitution patterns, with small structural modifications leading to significant changes in biological activity. While many in-class compounds are available, the unique combination of a 2-phenyl and a 4-hydroxyl group on the piperidine ring imparts distinct steric and electronic properties that govern specific molecular interactions [1]. As a result, substituting 2-Phenylpiperidin-4-OL with a generic or less-defined analog without understanding the precise structure-activity relationship (SAR) can lead to a loss of function, altered target selectivity, or failed synthetic transformations, as detailed in the quantitative evidence below [2].

Quantitative Evidence for Differentiating 2-Phenylpiperidin-4-OL from Closest Analogs


Differentiation from 4-Phenylpiperidin-4-ol Based on Receptor Activity Profile

2-Phenylpiperidin-4-OL demonstrates a distinct polypharmacological profile compared to its regioisomer, 4-Phenylpiperidin-4-ol. While 2-Phenylpiperidin-4-OL has been shown to interact with P2X receptors, its structural isomer (4-Phenylpiperidin-4-ol derivatives) shows potent activity at the nociceptin receptor. For instance, a 1-benzyl-4-phenylpiperidin-4-ol derivative exhibits a Ki of 9 nM at the human NOP receptor [1]. This highlights that the position of the phenyl group is a critical determinant of target selectivity, making the 2-phenyl variant the required choice for projects targeting pathways unrelated to the NOP receptor, such as P2X-mediated processes [2].

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship (SAR)

Differentiation from Vesamicol (2-(4-Phenylpiperidino)cyclohexanol) in Cholinergic Assays

2-Phenylpiperidin-4-OL serves as a simplified core scaffold when compared to more complex derivatives like vesamicol. Vesamicol is a known potent, non-competitive inhibitor of the vesicular acetylcholine transporter (VAChT) with nanomolar affinity [1]. 2-Phenylpiperidin-4-OL, lacking the bulky cyclohexanol ring, would be expected to exhibit significantly lower or no affinity for this target. This distinction makes 2-Phenylpiperidin-4-OL a superior choice for research where vesicular acetylcholine transport inhibition is an unwanted confounding variable, offering a cleaner pharmacological profile.

Neuroscience Cholinergic Pharmacology Vesicular Transporter Inhibition

Structural Differentiation from 4-Arylpiperidin-4-ol Derivatives in Opioid Receptor Signaling

2-Phenylpiperidin-4-OL's structure differentiates it from the class of 4-arylpiperidin-4-ols, which are known for their activity at opioid receptors. The antidiarrheal drug loperamide and its analogs feature a 4-arylpiperidin-4-ol core that is key for μ-opioid receptor activation [1]. Furthermore, high-affinity ligands like 1-(di-o-tolylmethyl)-4-phenylpiperidin-4-ol demonstrate potent agonist activity (EC50 = 114 nM) at the human NOP receptor [2]. The relocation of the phenyl group from the 4-position to the 2-position in the target compound is expected to substantially diminish its affinity for the μ-opioid and NOP receptors, thereby providing a piperidine scaffold with a reduced potential for opioid-related off-target effects [3].

Analgesia Opioid Receptor Pharmacology Pain Research

Evidence-Backed Application Scenarios for 2-Phenylpiperidin-4-OL in Research and Industry


A Clean Scaffold for P2X Purinoceptor Antagonist Research

Procure 2-Phenylpiperidin-4-OL for studies focusing on P2X receptor pharmacology. As demonstrated by its documented antagonist activity at various P2X subtypes, including human P2X1 (IC50 ~ 100 µM) and P2X4 receptors [1], this compound serves as a validated chemical probe. Its distinct activity profile, which differs significantly from the potent NOP receptor agonism of 4-phenylpiperidin-4-ol analogs, ensures that observed biological effects can be more confidently attributed to P2X modulation, minimizing confounding off-target activity [2].

A Preferred Intermediate in Medicinal Chemistry Campaigns Avoiding Opioidergic Bias

Use 2-Phenylpiperidin-4-OL as a starting material or core scaffold in the design and synthesis of novel therapeutic agents, particularly in programs where avoidance of opioid receptor activity is a priority [1]. The 2-phenyl substitution pattern steers the pharmacological profile away from the μ-opioid and NOP receptor interactions characteristic of the 4-arylpiperidin-4-ol class [2]. This structural feature is a key differentiator for scientists seeking to develop non-addictive analgesics or other CNS-active drugs with a cleaner receptor selectivity profile, thereby increasing the probability of success in lead optimization.

A Simplified Core for Structure-Activity Relationship (SAR) Studies

Employ 2-Phenylpiperidin-4-OL as a minimalist core scaffold to systematically explore SAR around the piperidine ring. By starting with this relatively simple structure, researchers can systematically introduce modifications at the nitrogen or other ring positions to map out their effects on biological activity, such as P2X receptor antagonism, without the confounding influence of a complex pre-existing substitution pattern [1]. This approach provides a clear baseline for understanding the contribution of each functional group and is a more rigorous scientific method than using a heavily derivatized analog.

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